Product packaging for Lorglumide Sodium(Cat. No.:CAS No. 1021868-76-7)

Lorglumide Sodium

Cat. No.: B053876
CAS No.: 1021868-76-7
M. Wt: 481.4 g/mol
InChI Key: JCNPYMDDOUQTBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lorglumide sodium is a potent and selective competitive antagonist for the cholecystokinin A (CCK-A) receptor. This compound is a critical research tool for elucidating the diverse physiological roles of the gastrin/cholecystokinin family of hormones. Its primary mechanism of action involves high-affinity binding to the CCK-A receptor, effectively blocking the actions of endogenous cholecystokinin (CCK), such as the stimulation of pancreatic secretion and gallbladder contraction. Researchers utilize this compound to investigate gastrointestinal physiology, pancreatic cancer pathways where CCK signaling is implicated, and satiety signaling in metabolic studies. Its high selectivity for the CCK-A receptor over the CCK-B/gastrin receptor makes it invaluable for dissecting complex signaling mechanisms in both in vitro and in vivo models. Provided as a soluble sodium salt, it offers enhanced bioavailability for experimental systems, facilitating advanced pharmacological and functional studies in the fields of endocrinology, oncology, and neuroscience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31Cl2N2NaO4 B053876 Lorglumide Sodium CAS No. 1021868-76-7

Properties

IUPAC Name

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPYMDDOUQTBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045228
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>72.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1021868-76-7
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Receptor Interaction Mechanisms

Cholecystokinin (B1591339) Receptor Subtype Specificity and Affinity

Lorglumide (B1675136) sodium is recognized as a potent and selective antagonist of the cholecystokinin (CCK) receptors. abcam.comsigmaaldrich.com Its interaction with these receptors is characterized by a notable preference for one subtype over the other, which is fundamental to its pharmacological profile.

Lorglumide is a nonpeptidic antagonist that demonstrates high affinity and selectivity for the cholecystokinin A (CCK-A or CCK1) receptor. abcam.comcaymanchem.com The CCK-A receptor is primarily located in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, where it mediates physiological processes like pancreatic enzyme secretion and gallbladder contraction. abcam.comjnmjournal.org Lorglumide competitively blocks the binding of CCK to these receptors, thereby inhibiting CCK-mediated functions. caymanchem.comapexbt.com Its efficacy in antagonizing the effects of CCK has been demonstrated in various experimental models, including the inhibition of gut muscle contraction and pancreatic secretion. caymanchem.com

Receptor Affinity of Lorglumide
Receptor SubtypeIC50
CCK-A (CCK1)50 nM
CCK-B (CCK2)3 µM

A key feature of lorglumide is its significantly lower affinity for the cholecystokinin B (CCK-B or CCK2) receptor compared to the CCK-A subtype. caymanchem.com The CCK-B receptor is predominantly found in the central nervous system. jneurosci.org Lorglumide is reported to be about 60-fold less effective at the CCK-B receptor. caymanchem.com Some studies indicate an even higher selectivity, with an affinity for the CCK-A receptor that is 100 to 150 times greater than for the CCK-B receptor. nih.gov Another report suggests a selectivity of approximately 2,300-fold for the CCK1 receptor over the CCK2 receptor. researchgate.net This pronounced selectivity makes lorglumide a valuable tool for distinguishing the physiological roles of the two CCK receptor subtypes. caymanchem.comnih.gov

Selective Antagonism of Cholecystokinin A (CCK-A/CCK1) Receptors

Molecular Mechanisms of Receptor Binding and Modulation

Lorglumide functions as a competitive antagonist by directly competing with the natural ligand, cholecystokinin, for the binding site on the CCK-A receptor. scbt.com By occupying this site, it prevents the receptor's activation and inhibits its signaling pathway. scbt.com The molecular structure of lorglumide, a non-peptide molecule, is designed for specific interactions with the receptor sites, leading to the disruption of normal signaling cascades. scbt.com The binding of lorglumide is thought to stabilize the receptor in an inactive conformation, thereby blocking the downstream effects of CCK.

Intracellular Signal Transduction Pathways Modulated by Lorglumide Sodium

CCK receptors are G-protein coupled receptors (GPCRs). abcam.comugent.be The CCK-A receptor, in particular, couples to Gq and/or Gs proteins. nih.gov Upon agonist binding, these receptors activate intracellular signaling cascades. ugent.benih.gov As a GPCR antagonist, lorglumide blocks the initiation of these cascades. scbt.com The activation of many GPCRs is allosterically regulated by sodium ions, which bind to a conserved site within the receptor. biorxiv.orgplos.orgbiorxiv.org The presence of a sodium ion can stabilize the receptor in an inactive state, and its expulsion is linked to receptor activation. biorxiv.orgbiorxiv.orgnih.gov By preventing the conformational changes necessary for G-protein coupling, lorglumide inhibits the subsequent production of second messengers.

The activation of the CCK-A receptor typically leads to the stimulation of phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), a process known as the phosphatidylinositol signaling system. cusabio.com IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i). jneurosci.orgjneurosci.org This rise in intracellular calcium is a critical step in mediating cellular responses like muscle contraction and enzyme secretion. nih.gov

Involvement of Key Protein Kinases (e.g., Protein Kinase A, Protein Kinase C)

The signaling pathways initiated by the activation of the cholecystokinin A (CCKA) receptor, which this compound blocks, are intricately linked with the activity of key protein kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). Research demonstrates that CCK's activation of vagal afferent terminals is dependent on the co-activation of PKA and PKC through the Gs and Gq intracellular domains of the CCKA receptor, respectively. nih.gov

Studies utilizing specific inhibitors have elucidated the roles of these kinases in the CCK-induced signaling cascade. The CCK-induced calcium response in vagal afferent varicosities was significantly diminished by the PKA antagonist H89 and the PKC antagonist chelerythrine, confirming their essential involvement. nih.gov This indicates that lorglumide, by blocking the CCKA receptor, prevents the downstream activation of both PKA and PKC. nih.gov

Further evidence shows that in porcine coronary artery endothelial cells, the effects of gastrin-17, acting through CCK1 and CCK2 receptors, involve PKA and PKC as downstream effectors leading to the phosphorylation of other proteins like Akt and eNOS. researchgate.net While lorglumide is selective for the CCKA (CCK1) receptor, this highlights the general role of these kinases in CCK receptor signaling. scbt.comresearchgate.netbioscientifica.com The activation of CCK receptors can lead to an increase in PKC activity, which is a crucial step in mediating some of the physiological responses to CCK. researchgate.net

Table 1: Inhibitors Used to Study CCKA Receptor-Mediated Kinase Involvement

Inhibitor Target Kinase Effect on CCK-Induced Response Reference
H89 Protein Kinase A (PKA) Significantly reduces CCK-induced calcium response nih.gov
Chelerythrine Protein Kinase C (PKC) Significantly reduces CCK-induced calcium response nih.gov

Modulation of Phospholipase C Activity

This compound's antagonism of the cholecystokinin A (CCKA) receptor directly impacts the activity of Phospholipase C (PLC), a critical enzyme in cellular signal transduction. The CCKA receptor is coupled to Gq proteins, and its activation by CCK leads to the stimulation of PLC. nih.gov Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to trigger intracellular calcium release and activate Protein Kinase C, respectively. nih.govresearchgate.netbiorxiv.org

The crucial role of PLC in the CCK signaling pathway has been confirmed through pharmacological inhibition. In studies on vagal afferent terminals, the application of U73122, a PLC inhibitor, significantly reduced the calcium response induced by CCK. nih.gov This demonstrates that PLC activation is a necessary downstream event following CCKA receptor stimulation. nih.gov

Therefore, by blocking the CCKA receptor, lorglumide effectively prevents the CCK-induced activation of PLC. nih.gov This blockade interrupts the entire subsequent signaling cascade that is dependent on PLC, including the generation of IP3 and the release of intracellular calcium. nih.govphysiology.org This mechanism is fundamental to how lorglumide antagonizes the physiological effects of CCK, such as the contraction of gallbladder smooth muscle and pancreatic enzyme secretion. nih.gov

Preclinical and Investigative Studies in Biological Systems

Gastrointestinal System Research

Lorglumide (B1675136) has been extensively studied for its effects on the digestive system, where CCK plays a crucial regulatory role. abcam.com

Lorglumide sodium has been shown to decrease gastric secretion. lktlabs.com As an antagonist of cholecystokinin (B1591339) (CCK) receptors, it is suggested to have potential applications in conditions like stomach ulcers and dyspepsia. ebi.ac.uk The binding of CCK to its receptors is known to inhibit gastric emptying, and lorglumide can modify this effect. abcam.com For instance, studies in ovariectomized rats demonstrated that human chorionic gonadotropin (hCG) inhibits gastric emptying through a mechanism involving CCK hypersecretion and the activation of CCK-A receptors; this effect was attenuated by the peripheral administration of lorglumide. ebi.ac.uk Similarly, research on prolactin-inhibited gastric emptying in male rats showed that this delay was associated with elevated plasma CCK levels and could be restored by treatment with lorglumide, indicating the involvement of peripheral CCK-A receptors. nih.gov

Lorglumide is recognized for its ability to inhibit gastrointestinal motility by blocking CCK-mediated gut muscle contraction. caymanchem.comnetascientific.comebi.ac.uk In vitro studies on the longitudinal muscle strips of the rat duodenum have shown that lorglumide itself can excite muscle contraction. nih.govsdu.edu.cn Furthermore, it was observed that the inhibitory effect of oxytocin (B344502) on duodenal spontaneous contraction is mediated by the release of CCK from myenteric plexus neurons, and this effect is reversed by lorglumide. nih.govsdu.edu.cn This suggests a complex interplay between different hormonal systems in the regulation of gut motility.

Lorglumide demonstrates a potent and selective antagonism of CCK receptors in the pancreas. nih.govnih.gov It effectively blocks CCK-mediated pancreatic secretion and growth. caymanchem.com In both in vitro and in vivo studies in rats, lorglumide was shown to competitively antagonize the effects of the CCK analogue, caerulein (B1668201), on pancreatic exocrine secretion. nih.govnih.govscispace.com However, it did not affect the secretory response induced by bombesin, highlighting its specificity for the CCK receptor pathway. nih.govnih.gov

Long-term administration of caerulein leads to an increase in pancreatic weight, protein, and enzyme content, effects which are reduced by the co-administration of lorglumide. nih.gov In dogs, lorglumide inhibited pancreatic protein output stimulated by bombesin, a meal, and caerulein infusion. nih.gov

Experimental ModelStimulantEffect of LorglumideReference
Rat (in vitro & in vivo)CaeruleinSignificantly reduced pancreatic exocrine secretion nih.govnih.gov
Rat (in vitro & in vivo)BombesinNo effect on pancreatic exocrine secretion nih.govnih.gov
Rat (short-term)CaeruleinReduced peptide-induced increase in pancreatic weight, protein, and enzyme content nih.gov
Dog (conscious)Bombesin, Food, CaeruleinInhibited pancreatic protein output nih.gov

The contraction of the gallbladder is a key physiological event for the release of bile into the small intestine, a process largely stimulated by CCK. msdmanuals.com Lorglumide, by blocking CCK-A receptors, can influence this function. In studies with chickens, lorglumide was shown to reduce the contractile potency of CCK-8 on the circular smooth muscle of the gallbladder. psu.edu This demonstrates its ability to antagonize the stimulatory effects of CCK on gallbladder muscle. psu.edu The binding of CCK to its receptors in the digestive system typically stimulates gallbladder contraction. abcam.com

Lorglumide has been investigated for its potential to mitigate pancreatic inflammation in various experimental models of acute pancreatitis. ebi.ac.uk Since excessive pancreatic enzyme secretion is a factor in pancreatitis, the blockade of CCK receptors is a logical therapeutic target. abcam.com Studies have shown that CCK receptor antagonists can ameliorate pancreatitis induced by caerulein hyperstimulation. karger.com Furthermore, lorglumide was reported to have beneficial effects in taurocholate-induced pancreatitis in rats, where it helped to normalize the proteinase-antiproteinase balance. karger.com The development of pancreatitis is thought to involve the premature activation of digestive enzymes within the pancreas itself. amboss.com

Biliary Tract Function and Gallbladder Contractility

Central Nervous System and Neurobiological Investigations

While the primary focus of lorglumide research has been on the gastrointestinal system, its high selectivity for the CCK-A receptor subtype has also made it a useful tool for neurobiological investigations. ebi.ac.uk The CCK receptor system plays a role in the central nervous system's regulation of appetite. abcam.com Lorglumide has been used to differentiate the roles of CCK-A and CCK-B receptors in the brain. nih.gov

In studies on satiety, an infusion of sodium lorglumide was shown to increase food intake in food-deprived rats, demonstrating its ability to inhibit a known CCK-A-receptor-mediated physiological response. nih.gov It has also been used to investigate the pathways of other anorexigenic agents. For example, the feeding inhibition induced by the peptide enterostatin was blocked by peripheral injection of lorglumide, suggesting that the effect of enterostatin is dependent on CCK-A receptors. physiology.orgresearchgate.net

Furthermore, lorglumide has been employed in electrophysiological studies of the brain. In rat brain slices, lorglumide was used to confirm that the observed effects of a CCK2R antagonist on corticostriatal synaptic plasticity were specific to the CCK-B receptor, as lorglumide (a CCK-A antagonist) did not produce the same switch from long-term potentiation (LTP) to long-term depression (LTD). biorxiv.org It has also been used to study the activation of vagal afferent terminals in the brainstem, where it blocks the effects of CCK on these neurons. nih.gov Research has also indicated that lorglumide can be used to study the role of CCK in modulating ingestive behavior, such as sodium appetite. nih.gov

Role in Appetite Regulation and Satiety Signaling Pathways

This compound has been instrumental in clarifying the role of CCK-A receptors in appetite control and satiety. The CCK system is a critical component in the regulation of digestive processes and the signaling pathways related to satiety. scbt.com By binding to CCK-A receptors, primarily located on vagal afferent neurons, CCK induces a feeling of fullness and reduces food intake. frontiersin.org

Studies have shown that the administration of lorglumide blocks the satiety-inducing effects of exogenously administered CCK. Furthermore, in animal models, lorglumide has been observed to influence feeding behavior, particularly in response to nutrient preloads. For instance, in rats, the inhibitory effect of the pentapeptide enterostatin on fat intake was found to be dependent on CCK-A receptor activity, as lorglumide administration blocked this effect. physiology.org This suggests a necessary interaction between enterostatin and CCK signaling pathways to modulate fat consumption. physiology.org

Research in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack functional CCK-A receptors, demonstrated a lack of response to the fat-intake inhibitory effects of enterostatin, further solidifying the crucial role of these receptors in the regulation of food intake. physiology.org The disruption of these signaling pathways by antagonists like lorglumide can lead to altered metabolic balance, highlighting the significance of CCK in energy homeostasis.

Studies on Mood, Anxiety, and Stress-Related Behaviors

The involvement of the cholecystokinin system in mood and anxiety has been an area of significant investigation. While CCK-B receptors have been more prominently linked to anxiety, studies involving CCK-A receptor antagonists like lorglumide have contributed to a broader understanding. Preclinical studies have explored the effects of CCK receptor antagonists in various animal models of anxiety. chez-alice.fr

Interestingly, some research suggests a potential link between sodium intake and anxiety-like behaviors. Studies in rats have indicated that low dietary sodium can be anxiogenic. nih.gov While not directly investigating lorglumide, this highlights the complex interplay of physiological factors that can influence mood and behavior. The overproduction of the stress hormone cortisol, linked to high salt intake, has been associated with anxiety and mood disturbances. considracare.com

Modulation of Pain Perception and Nociceptive Processing

The perception of pain is a complex process involving the detection of noxious stimuli by specialized sensory neurons called nociceptors and the subsequent transmission of these signals to the brain. google.comnumberanalytics.com This process can be modulated at various levels within the nervous system. numberanalytics.com

Lorglumide has been used to investigate the role of CCK in pain modulation. Research has shown that CCK can have both pain-promoting and pain-relieving effects depending on the context. Studies have explored how CCK receptor antagonists might influence nociceptive processing. For example, in the context of taste signaling, which can be considered a form of chemosensory perception, intravenous injection of lorglumide selectively suppressed gustatory nerve responses to bitter compounds in mice. frontiersin.org This suggests a modulatory role for CCK-A receptors in the processing of specific sensory information that could be relevant to understanding broader nociceptive pathways. The modulation of pain perception involves various ion channels, including voltage-gated sodium channels, which are crucial for the propagation of action potentials in nociceptors. uconn.edumdpi.com

Influence on Corticostriatal Transmission and Synaptic Plasticity

Recent research has highlighted the significant role of CCK as a neuromodulator in the brain, particularly in the striatum, a key nucleus for motor control and procedural learning. nih.govresearchgate.net The striatum has a high expression of CCK receptors. researchgate.net

Studies using lorglumide and other CCK receptor antagonists have revealed that CCK signaling is crucial for corticostriatal synaptic transmission and plasticity. nih.govbiorxiv.org Specifically, blocking CCK1 receptors with lorglumide has been shown to shorten the duration of excitatory postsynaptic currents (EPSCs) in medium spiny neurons (MSNs) of the striatum. nih.gov Furthermore, research indicates that CCK signaling, primarily through CCK2 receptors, is essential for the induction of long-term potentiation (LTP), a form of synaptic plasticity thought to underlie learning and memory. researchgate.netbiorxiv.org Blockade of CCK2 receptors can even reverse this plasticity, causing a protocol that would normally induce LTP to result in long-term depression (LTD) instead. researchgate.netbiorxiv.org These findings underscore the critical role of CCK in modulating the strength and flexibility of synapses within the corticostriatal pathway. nih.govresearchgate.net

Direct Effects on Hypothalamic-Pituitary-Gonadal Axis Regulation

The hypothalamic-pituitary-gonadal (HPG) axis is a major neuroendocrine system that regulates reproduction and development. wikipedia.org It involves a cascade of hormones, with the hypothalamus releasing gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgplos.org These gonadotropins then act on the gonads to stimulate the production of sex steroids like testosterone (B1683101) and estradiol. plos.orgnih.gov

While direct studies on the effect of this compound on the HPG axis are limited, the interplay between various signaling molecules and this axis is an area of active research. For instance, studies have shown that substances like monosodium L-glutamate can disrupt the HPG axis, leading to reduced levels of gonadotropins and gonadal steroids. nih.govijfs.ir The complex regulation of the HPG axis involves feedback mechanisms from gonadal steroids and can be influenced by various neuropeptides and metabolic signals. wikipedia.orgnih.gov

Renal System and Fluid-Electrolyte Homeostasis Research

Exploration of Intrarenal Cholecystokinin Signaling Pathways

Evidence suggests that cholecystokinin acts as an intrarenal signaling molecule involved in the regulation of sodium excretion and the maintenance of body fluid balance. physiology.orgphysiology.org The gut hormone CCK has been shown to directly induce natriuresis (the excretion of sodium in the urine) in animal models. physiology.org

Studies utilizing lorglumide have been pivotal in exploring this intrarenal CCK system. Research in mice has demonstrated that the CCK gene is expressed in the kidney, particularly in the inner medulla, and its expression is enhanced by a high-sodium diet. physiology.org The CCK-A receptor has been localized to the late proximal tubule segments of the kidney. physiology.org In these studies, the administration of lorglumide was found to significantly diminish the natriuretic response to a dietary sodium load without altering the glomerular filtration rate. physiology.org This indicates that lorglumide blocks the effect of CCK on renal tubules, preventing the expected increase in sodium excretion. These findings support the hypothesis that medullary interstitial cells in the kidney release CCK in response to body fluid expansion, which then acts on the late proximal tubules to regulate sodium reabsorption in a feedback loop. physiology.org

Impact on Natriuresis and Renal Tubular Reabsorption

Lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, has been investigated for its role in renal physiology, particularly its effects on sodium excretion (natriuresis) and the reabsorption of substances in the renal tubules. physiology.orgabcam.com Studies in mouse models have demonstrated that lorglumide can significantly diminish the natriuretic response to a high-sodium diet. physiology.orgnih.gov This effect occurs without altering the glomerular filtration rate (GFR), suggesting that lorglumide's influence is on the tubular transport of sodium rather than on the initial filtration of blood in the kidneys. physiology.orgnih.gov

The mechanism underlying this effect is linked to the blockade of CCK-A receptors located on the late proximal tubule segments (S2 and S3) in the kidney. physiology.org Cholecystokinin (CCK), a hormone found in both the gut and the kidney, acts as an intrarenal signaling molecule that regulates sodium balance. physiology.orgwikipedia.org When the body experiences fluid expansion, such as after a high-salt intake, CCK is released from medullary interstitial cells. physiology.orgnih.gov This CCK then acts on the CCK-A receptors in the proximal tubules to inhibit sodium reabsorption, leading to increased sodium excretion in the urine. physiology.org By blocking these receptors, lorglumide interferes with this feedback loop, thereby reducing the kidney's ability to excrete sodium and blunting the natriuretic response to salt loading. physiology.orgresearchgate.net These findings propose an intrarenal signaling system mediated by CCK that contributes to the feedback control of the body's sodium and fluid balance, a process that is modulated by lorglumide. physiology.orgphysiology.org

Oncology Research Applications

Lorglumide has been a subject of interest in oncology research due to its ability to antagonize CCK receptors, which are implicated in the growth of certain gastrointestinal malignancies. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in In Vitro Models

In vitro studies have shown that lorglumide can inhibit the proliferation of various cancer cell lines. In studies using the human pancreatic adenocarcinoma cell line Mia PaCa-2, lorglumide significantly inhibited cell growth. nih.govnih.gov Similarly, research on the rat tumoral pancreatic cell line AR42J demonstrated that lorglumide inhibits gastrin-stimulated DNA synthesis, a key process in cell proliferation. aacrjournals.org The inhibitory effect of lorglumide on proliferation has also been observed in other pancreatic cancer cell lines, such as PANC-1, and in colon cancer cell lines, including HT-29, MAC13, and MAC16. spandidos-publications.com The mechanism is attributed to its role as a selective CCK-A receptor antagonist, interfering with the growth-promoting effects of CCK. abcam.comwikipedia.orgwikipedia.org

Table 1: Effect of Lorglumide on Cancer Cell Proliferation
Cell LineCancer TypeObserved EffectReference
Mia PaCa-2Human Pancreatic AdenocarcinomaSignificantly inhibited cell growth (52.1% inhibition compared to control) nih.govnih.gov
AR42JRat Tumoral Acinar PancreaticInhibited gastrin-stimulated [3H]thymidine incorporation aacrjournals.org
PANC-1Human Pancreatic CarcinomaInhibited proliferation spandidos-publications.com
HT-29Human Colorectal AdenocarcinomaInhibited proliferation spandidos-publications.com
MAC16Mouse Colon CancerInhibited proliferation spandidos-publications.com

Induction of Cell Cycle Arrest and Apoptosis in Malignant Cells

Beyond inhibiting proliferation, lorglumide has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in malignant cells. nih.govnih.gov In the human pancreatic cancer cell line Mia PaCa-2, treatment with lorglumide resulted in G0/G1 cell cycle arrest. nih.govnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby stopping cell division. Concurrently, lorglumide was observed to significantly increase the rate of apoptosis in these cells, with an apoptotic index of 27.1% compared to 3-7% in control groups. nih.govnih.gov Studies on B16-F1 melanoma cells also demonstrated that lorglumide induces apoptosis through the mitochondrial pathway, triggered by p53-dependent Bax activation. researchgate.net This suggests that lorglumide can activate intrinsic cell death pathways in cancer cells.

Table 2: Lorglumide-Induced Cell Cycle Arrest and Apoptosis in Mia PaCa-2 Cells
ParameterLorglumide Treatment GroupControl GroupReference
Cell Cycle ArrestInduced G0/G1 phase arrestNormal cell cycle progression nih.govnih.gov
Apoptosis Rate27.1% (±3-5%)3-7% (±0.6%) nih.govnih.gov

Modulation of Tumorigenic and Metastatic Markers (e.g., Matrix Metalloproteinases)

The invasive and metastatic potential of cancer cells is often dependent on their ability to degrade the extracellular matrix, a process facilitated by enzymes such as matrix metalloproteinases (MMPs). nih.gov Research has shown that lorglumide can modulate the expression of these markers. In the Mia PaCa-2 pancreatic cancer cell line, lorglumide treatment led to the downregulation of MMP-2 expression. nih.govnih.gov The reduced expression of MMP-2 was directly correlated with a significant inhibition of the cells' invasive ability. nih.govnih.gov This finding suggests that lorglumide's anticancer effects extend to potentially reducing the metastatic capacity of tumor cells by interfering with key enzymes involved in tissue invasion. nih.gov

Specificity of Effects in Pancreatic and Colorectal Cancer Cell Lines

The effects of lorglumide have been specifically documented in pancreatic and colorectal cancer cell lines that express CCK receptors. wikipedia.orgspandidos-publications.com The majority of detailed mechanistic studies have utilized pancreatic cancer cell lines, such as the human Mia PaCa-2 and PANC-1 lines, and the rat AR42J line. nih.govaacrjournals.orgspandidos-publications.com In these lines, lorglumide's antagonism of the CCK-A receptor is a key driver of its anti-proliferative and pro-apoptotic effects. abcam.comnih.gov For instance, the Mia PaCa-2 cell line was found to express the CCK-1 (CCK-A) receptor, and lorglumide's inhibitory actions were mediated through this pathway. nih.govnih.gov

In colorectal cancer research, lorglumide has been shown to inhibit the proliferation of cell lines like HT-29 and MAC16. spandidos-publications.com Studies comparing different CCK receptor antagonists found that selective CCK-A inhibitors like lorglumide were effective in inhibiting HT-29 cell proliferation, whereas CCK-B selective inhibitors had no effect. spandidos-publications.com This highlights the specificity of lorglumide's action through the CCK-A receptor subtype in certain cancer types. wikipedia.orgspandidos-publications.com

Advanced Methodologies and Analytical Approaches in Lorglumide Sodium Research

In Vitro Receptor Binding Assays and Radioligand Competition Studies

In vitro receptor binding assays are fundamental in characterizing the affinity and selectivity of lorglumide (B1675136) for its target receptor. These studies typically utilize radiolabeled ligands to quantify the binding of a compound to specific receptors in tissue homogenates or cell membranes.

Radioligand competition studies have been crucial in defining the binding profile of lorglumide. In these assays, a constant concentration of a radiolabeled CCK analog, such as [3H]-CCK-8, is incubated with preparations of tissues known to express CCK receptors, like the rat pancreas or guinea pig brain membranes. nih.gov The ability of increasing concentrations of unlabeled lorglumide to displace the radiolabeled ligand from the receptors is then measured. The results of these experiments are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the antagonist's binding affinity.

Research has consistently demonstrated that lorglumide is a highly selective antagonist for the CCK-A receptor subtype. apexbt.com Studies have reported IC50 values for lorglumide at the CCK-A receptor to be in the nanomolar range, while its affinity for the CCK-B receptor is significantly lower, with IC50 values in the micromolar range. apexbt.combiomol.com For instance, one study reported an IC50 of 50 nM for the CCK-A receptor and 3 µM for the CCK-B receptor, indicating a 60-fold selectivity. biomol.com

Competitive inhibition curves generated from these studies show a concentration-dependent displacement of the radiolabeled ligand by lorglumide. For example, in studies on membrane proteins from human lower esophageal sphincter sling and clasp fibers, the selective CCK-A receptor antagonist CR-1409 (lorglumide) was shown to competitively inhibit the binding of ³H-cholecystokinin-8S. wjgnet.com

Table 1: Binding Affinity of Lorglumide for CCK Receptors
Receptor SubtypeReported IC50Selectivity FoldReference
CCK-A50 nM60-fold biomol.com
CCK-B3 µM

Cellular Electrophysiological Techniques (e.g., Patch-Clamp Recording, Vagal Afferent Terminal Studies)

Cellular electrophysiological techniques, particularly patch-clamp recording, have provided invaluable insights into the functional consequences of lorglumide's interaction with CCK-A receptors at the cellular level. The patch-clamp technique allows for the measurement of ion currents flowing through single or multiple ion channels in a cell membrane, providing a direct assessment of neuronal excitability. fun-mooc.frslideshare.net

In studies of dopaminergic neurons of the rat substantia nigra, whole-cell patch-clamp recordings have been used to investigate the effects of cholecystokinin (B1591339) octapeptide (CCK-8). nih.gov These studies demonstrated that CCK-8 induces an inward current, leading to depolarization and the firing of action potentials. The application of lorglumide, a selective CCK-A receptor antagonist, was shown to antagonize this CCK-8-evoked cationic current, confirming that the excitatory effect of CCK-8 on these neurons is mediated by CCK-A receptors. nih.gov

Similarly, research on corticostriatal transmission has employed patch-clamp recordings in medium spiny neurons. eneuro.org In these experiments, lorglumide was used as a pharmacological tool to block CCK-1 receptors (the human equivalent of CCK-A receptors) to dissect the role of CCK in modulating synaptic activity. eneuro.orgcsic.es

Furthermore, studies focusing on vagal afferent terminals have utilized electrophysiological approaches to understand the role of CCK in satiety signaling. These studies have shown that CCK can directly activate vagal afferent neurons. Lorglumide has been instrumental in these investigations, as it effectively blocks the effects of CCK on these neurons, demonstrating the critical involvement of CCK-A receptors in this pathway. nih.govjneurosci.org For example, lorglumide was shown to abolish the potentiation of the satiating effects of endogenous CCK by leptin. plos.org

High-Resolution Calcium Imaging and Fluorescent Microscopy

High-resolution calcium imaging and fluorescent microscopy are powerful techniques used to visualize and quantify changes in intracellular calcium concentrations ([Ca2+]i), which are critical second messengers in many cellular signaling pathways. These methods have been applied to study the effects of lorglumide on CCK-A receptor-mediated signaling.

In studies of cultured vagal afferent neurons from adult rats, fluorescent measurements using the calcium-sensitive dye fura-2 (B149405) have been employed to examine cytosolic calcium signals induced by sulfated CCK-8. physiology.org These experiments revealed that CCK-8 triggers a transient increase in cytosolic calcium in a significant portion of these neurons. The application of lorglumide was found to eliminate this response, providing direct evidence that CCK acts at the CCK-A receptor to trigger the influx of extracellular calcium into these neurons. physiology.org

In vitro calcium imaging of central vagal afferent terminals has also demonstrated that CCK provokes increases in intracellular calcium. nih.gov The selective CCK-A antagonist lorglumide was shown to block these CCK-induced effects, validating that the physiological actions of CCK on the afferent vagus are mediated by the CCK-A receptor. nih.gov

Similar findings have been reported in studies of orexin (B13118510)/hypocretin neurons, which play a role in arousal and wakefulness. Using simultaneous calcium imaging and slice patch-clamp recordings, researchers have shown that CCK-8 induces an increase in intracellular calcium in these neurons. jneurosci.orgjneurosci.org This effect was significantly inhibited by pretreatment with lorglumide in a concentration-dependent manner, further confirming the involvement of CCK-A receptors in CCK-mediated neuronal activation. jneurosci.org

Molecular Biology Techniques for Gene and Protein Expression Analysis (In Situ Hybridization, Immunohistochemistry)

Molecular biology techniques such as in situ hybridization and immunohistochemistry have been essential for localizing the expression of CCK-A receptors and understanding how their expression is regulated, with lorglumide serving as a key pharmacological tool.

In situ hybridization allows for the detection and localization of specific mRNA sequences within cells and tissues. This technique has been used to identify the cells that express the gene for the CCK-A receptor (CCKAR). For instance, in mouse kidneys, in situ hybridization has been used to localize CCK mRNA and CCKAR mRNA, with lorglumide being used in parallel functional studies to confirm the role of this receptor in mediating the natriuretic effects of CCK. researchgate.netphysiology.orgnih.gov

Immunohistochemistry is used to visualize the distribution and localization of specific proteins in tissues. This method has been employed to study the co-expression of CCK-1 receptors with other receptors in vagal afferent neurons. For example, studies have shown that vagal afferent neurons expressing the CCK-1 receptor also express cannabinoid CB1 receptors. jneurosci.orgnih.gov In these studies, lorglumide was used to demonstrate that the downregulation of CB1 receptor expression after refeeding is mediated by endogenous CCK acting on CCK-1 receptors. jneurosci.orgnih.gov Refeeding-induced loss of CB1 receptor immunoreactivity was prevented by the administration of lorglumide. jneurosci.orgjneurosci.org

Table 2: Application of Molecular Biology Techniques in Lorglumide Research
TechniqueResearch FocusKey Finding with LorglumideReference
In Situ HybridizationLocalization of CCK and CCKAR mRNA in mouse kidneyUsed in functional studies to confirm the role of CCKAR in natriuresis. researchgate.netphysiology.orgnih.gov
ImmunohistochemistryCo-expression of CCK-1 and CB1 receptors in vagal afferent neuronsLorglumide blocked the refeeding-induced downregulation of CB1 receptors, implicating endogenous CCK. jneurosci.orgnih.gov
ImmunohistochemistryRegulation of Y2 receptor expression in vagal afferent neuronsLorglumide blocked the refeeding-induced increase in Y2R immunoreactivity, indicating a role for endogenous CCK. jneurosci.org

Behavioral Pharmacology Models and Phenotypic Analysis in Preclinical Species

Behavioral pharmacology models in preclinical species are used to investigate the effects of drugs on behavior. nih.goviceers.org These models have been employed to study the role of CCK and its receptors in various physiological and pathological processes, with lorglumide being a valuable tool for dissecting the involvement of the CCK-A receptor.

One area of investigation has been the role of CCK in anxiety. The effects of lorglumide have been compared to those of CCK-B receptor antagonists in classical animal models of anxiety, such as the elevated plus-maze test in rats and the light/dark choice test in mice. chez-alice.fr In one study, lorglumide was found to be inactive in these models, suggesting that CCK-A receptors may not be primarily involved in mediating anxiety-like behaviors in these specific tests. chez-alice.fr

In the context of feeding behavior, lorglumide has been used to investigate the role of CCK-A receptors in satiety. Studies in rats have shown that the satiating effects of endogenous CCK, released in response to a preload meal, can be potentiated by leptin. plos.org The administration of lorglumide abolished these effects, demonstrating that leptin's potentiation of satiety is dependent on CCK-A receptor signaling. plos.org

Phenotypic analysis of animals treated with lorglumide has also provided insights into the physiological functions of CCK-A receptors. For example, studies have shown that lorglumide can inhibit the trophic effects of CCK on the pancreas, reducing pancreatic weight, DNA, and protein content. apexbt.com

Investigative Human Physiological Research Using Cholecystokinin Receptor Antagonists

While direct studies with lorglumide in humans are limited in the publicly available literature, research using other selective CCK-A receptor antagonists, such as loxiglumide (B1675256) and devazepide (B1670321) (MK-329), has provided significant insights into the physiological role of CCK in humans. These studies serve as a valuable proxy for understanding the potential effects of CCK-A receptor blockade in a clinical context.

Studies in healthy volunteers have used the specific CCK-A receptor antagonist loxiglumide to explore the role of endogenous CCK in satiety and eating behavior. researchgate.netphysiology.org These investigations have shown that blockade of CCK-A receptors with loxiglumide can lead to an increase in calorie intake and feelings of hunger, providing evidence that CCK acts as an endogenous physiological satiety signal in humans through CCK-A receptor-mediated mechanisms. researchgate.netphysiology.org

The CCK-A receptor antagonist devazepide (MK-329) has been used to investigate the role of CCK in gallbladder contraction and gastric emptying. nih.gov These studies demonstrated that devazepide is a potent, orally active antagonist of CCK in humans. It was shown to cause a dose-dependent inhibition of CCK-stimulated gallbladder contraction, with a high enough dose producing complete blockade. nih.gov This research has established that CCK is the major regulator of postprandial gallbladder contraction. nih.gov

Furthermore, research on the human lower esophageal sphincter (LES) has implicated CCK in the regulation of LES pressure. Studies have shown that the reduction in LES pressure following a fat meal, which is mediated by CCK, can be attenuated by the CCK-A receptor antagonist loxiglumide. wjgnet.com

Medicinal Chemistry and Structure Activity Relationships of Lorglumide Sodium

Rational Design Principles for Non-Peptidic Cholecystokinin (B1591339) Antagonists

The quest for effective cholecystokinin (CCK) receptor antagonists was initially hampered by the poor pharmacological properties of peptide-based molecules. nih.gov While derived from the endogenous CCK peptide hormone, these early antagonists suffered from low metabolic stability and poor oral bioavailability, limiting their therapeutic utility. nih.govresearchgate.net This necessitated a strategic shift towards the discovery of small, non-peptidic molecules that could mimic the action of their peptide counterparts but with improved drug-like properties. researchgate.net

Two complementary strategies drove this transition: random screening of natural products and rational design based on peptide structures. researchgate.netnih.gov A pivotal breakthrough came from the screening of microbial broths, which led to the discovery of Asperlicin from Aspergillus alliaceus. taylorandfrancis.comoup.com Asperlicin, a fungal quinazoline, was the first non-peptidal natural product identified as a CCK antagonist. taylorandfrancis.comresearchgate.net Although it had only moderate affinity and was non-selective, its novel 1,4-benzodiazepine-like structure served as a crucial lead compound. researchgate.netnih.gov Simplification and modification of the Asperlicin scaffold by researchers at Merck led to the development of Devazepide (B1670321) , a highly potent and selective CCK-A antagonist. researchgate.netmedcraveonline.com

Concurrently, another line of rational design focused on derivatives of glutamic acid. medcraveonline.com This approach led to the synthesis of Proglumide (B1679172) , a simple glutamic acid derivative, which was the first of its kind to be marketed for the treatment of ulcers. wikipedia.orgmedcraveonline.com However, proglumide's potency was low. drugdesign.org Lorglumide (B1675136) (CR 1409) was subsequently developed as a derivative of proglumide, demonstrating significantly enhanced potency and selectivity for the CCK-A receptor. medcraveonline.commedcraveonline.com Lorglumide is approximately 25 times more potent at blocking CCK-induced gallbladder contractions than proglumide. scivisionpub.com This success established that a glutaramic acid scaffold could be optimized to produce potent and selective non-peptidic CCK antagonists, providing a viable alternative to the benzodiazepine-based compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Lorglumide Sodium Analogues

The optimization of the glutaramic acid scaffold into lorglumide involved systematic Structure-Activity Relationship (SAR) studies to identify the key molecular features required for high-affinity binding to the CCK-A receptor. These studies explored modifications to several key parts of the lorglumide molecule: the N-acyl side chain, the aromatic moiety, and the stereochemistry of the glutamic acid core.

Key findings from SAR studies on lorglumide and its analogues include:

The N-acyl Pentyl Chain: The length and nature of the N-acyl aliphatic chain are critical for potency. The n-pentyl group found in lorglumide was determined to be optimal for CCK-A receptor affinity. Shortening or lengthening this chain generally leads to a decrease in antagonist activity.

The 3,4-Dichlorobenzoyl Group: The presence and positioning of chlorine atoms on the benzoyl ring significantly influence binding affinity. The 3,4-dichloro substitution pattern proved to be superior to other substitution patterns or an unsubstituted phenyl ring. This suggests a specific interaction within a hydrophobic pocket of the receptor.

Stereochemistry: The stereochemistry of the glutamic acid backbone is crucial. Lorglumide is the L-glutamic acid derivative, and its enantiomer (D-lorglumide) shows significantly lower affinity for the CCK-A receptor, highlighting the stereospecificity of the receptor's binding site.

The Carboxylic Acid Groups: Both carboxylic acid functions of the glutamic acid moiety are essential for activity. Esterification or amidation of these groups results in a dramatic loss of potency, indicating that they likely participate in critical hydrogen bonding or ionic interactions with the receptor.

The table below summarizes the SAR for key analogues of lorglumide, demonstrating the impact of structural modifications on CCK-A receptor binding affinity.

CompoundModification from Lorglumide StructureCCK-A Receptor Affinity (IC₅₀ or Kᵢ)Selectivity (vs. CCK-B)
Lorglumide Reference Compound~1-15 nMHigh (CCK-A selective)
Proglumide N-dipropyl instead of N-pentyl; Benzoyl instead of 3,4-DichlorobenzoylMicromolar (µM) rangeLow (Non-selective)
Loxiglumide (B1675256) (D,L) 3,4-Dichlorobenzoyl-N-pentyl-D,L-glutamic acidRacemic mixtureHigh (CCK-A selective)
Dexloxiglumide (D-form) Enantiomer of the active L-form in LoxiglumideSignificantly lower than L-formN/A
Analogue (Indole) Indole group replacing the phenyl ringIncreased affinity by a factor of 3 drugdesign.orgN/A

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies. medcraveonline.comdrugdesign.orgnih.govsci-hub.se

These SAR studies were instrumental in defining the pharmacophore for this class of antagonists, confirming the importance of a specific spatial arrangement of two anionic groups, a hydrogen bond acceptor (the carbonyl oxygen), and two hydrophobic regions (the pentyl chain and the dichlorophenyl ring). nih.gov

Application of Computational Chemistry and Molecular Modeling in Antagonist Discovery

Computational chemistry and molecular modeling have been invaluable tools for understanding the interaction between non-peptidic antagonists like lorglumide and the CCK-A receptor. nih.govnih.gov These techniques have allowed researchers to build three-dimensional models of the receptor's binding site and to rationalize the observed SAR data. nih.gov

Early modeling studies built 3D models of the CCK-A receptor based on its primary amino acid sequence and homology with other G protein-coupled receptors (GPCRs) of known structure, such as bacteriorhodopsin. nih.gov Using these models, researchers could simulate the "docking" of lorglumide and the related benzodiazepine (B76468) antagonist devazepide into the receptor's binding pocket. nih.gov These simulations proposed a binding site located within the transmembrane domains of the receptor. nih.gov

Key insights from molecular modeling include:

Identification of the Binding Pocket: The models predicted that the antagonists bind in a pocket where the dichlorophenyl ring of lorglumide fits into a hydrophobic region formed by the receptor's transmembrane helices. nih.gov

Rationalization of SAR: The models provided a structural basis for the SAR findings. For instance, the optimal length of the n-pentyl chain was explained by its fit into another hydrophobic sub-pocket. The critical role of the carboxylic acid groups was rationalized by their predicted formation of hydrogen bonds or salt bridges with basic amino acid residues (e.g., Arginine) in the receptor. scivisionpub.comnih.gov

Pharmacophore Development: By comparing the docked conformations of structurally distinct but highly potent antagonists like lorglumide (a glutaramic acid derivative) and devazepide (a benzodiazepine), researchers developed robust pharmacophore models. nih.govnih.gov These models define the essential 3D arrangement of chemical features necessary for high-affinity binding and have been used to design novel hybrid antagonists and screen virtual libraries for new potential ligands. nih.govnih.govresearchgate.net For example, hybrid molecules incorporating features from both lorglumide and devazepide were designed and synthesized based on structural homology investigated with molecular modeling. nih.gov

Future Directions and Unexplored Research Avenues

Addressing Translational Gaps Between Preclinical and Human Investigative Findings

A significant challenge in pharmacology is the translation of findings from preclinical animal models to human subjects. In the context of lorglumide (B1675136), while animal studies robustly demonstrate the role of CCK in satiety, the effects in humans have been more modest. For instance, research in healthy male volunteers showed that the CCK-A receptor antagonist loxiglumide (B1675256), a close analogue of lorglumide, produced only a slight, albeit significant, increase in calorie intake, though it did increase feelings of hunger and delay fullness. researchgate.net This contrasts with more pronounced effects often seen in rodent models where CCK antagonism can lead to substantial increases in food intake. nih.gov

Future research must focus on understanding the species-specific differences in CCK receptor distribution, density, and signaling pathways that may account for these discrepancies. Investigating the interplay between CCK and other appetite-regulating hormones like leptin and ghrelin in a more integrated, systems-level approach in both preclinical and clinical settings is crucial. physiology.orgresearchgate.net Furthermore, human studies often involve complex psychological and environmental factors influencing eating behavior that are absent in controlled animal experiments. nih.gov Employing more sophisticated clinical trial designs that account for these variables could help clarify the true therapeutic potential of CCK-A antagonism in managing eating disorders or obesity in humans.

Identification of Novel Physiological Roles for Cholecystokinin (B1591339) Receptors Using Lorglumide Sodium

Lorglumide continues to be instrumental in uncovering novel functions of CCK receptors beyond their classical roles in digestion and satiety.

Taste Signaling: Recent studies have implicated CCK in peripheral taste signaling. Research in mice demonstrated that CCK is expressed in taste buds and that CCK-A receptors are present on gustatory neurons. frontiersin.org The intravenous administration of lorglumide was found to selectively suppress gustatory nerve responses to bitter compounds, suggesting that CCK released from taste cells acts as a neurotransmitter or neuromodulator to activate bitter-sensing nerve fibers. frontiersin.org This opens a new avenue for exploring how gut-brain signaling begins at the level of the tongue and how lorglumide could be used to modulate taste perception.

Neuronal Excitability and Memory: In the central nervous system, CCK acts as a neuromodulator involved in processes like learning and memory. nih.gov Studies on the entorhinal cortex, a brain region critical for memory, have used lorglumide to differentiate the roles of CCK receptor subtypes. It was shown that CCK-induced increases in the firing frequency of pyramidal neurons were not blocked by lorglumide, indicating the effect is mediated by CCK-B, not CCK-A, receptors. nih.gov This highlights lorglumide's utility in dissecting the specific contributions of CCK-A receptors to synaptic plasticity and neuronal network activity in different brain regions.

Cardiovascular Regulation: An unexpected role for CCK-A receptors has been identified in cardiovascular regulation through interactions with the hormone leptin. In animal models, gastric-derived leptin was found to exert acute sympathoinhibitory and cardiovascular effects (decreased blood pressure and heart rate). physiology.org These effects were abolished by the administration of lorglumide, indicating they are dependent on CCK-A receptor activation and vagal nerve transmission. physiology.org This suggests a novel gut-brain axis in short-term cardiovascular control that warrants further investigation.

Regulation of Orexin (B13118510)/Hypocretin Neurons: Orexin neurons are key regulators of sleep, arousal, and appetite. Research has shown that sulfated cholecystokinin (CCK-8S) activates these neurons. The use of lorglumide demonstrated that this activation is mediated specifically through the CCK-A receptor, leading to neuronal depolarization and an increase in intracellular calcium. jneurosci.org This finding expands our understanding of the complex regulation of the orexin system and suggests that lorglumide could be used to explore the role of CCK-A receptors in sleep disorders and energy homeostasis.

Development of Advanced Analogues and Derivative Compounds

Lorglumide itself is a derivative of proglumide (B1679172), developed to have significantly higher potency and selectivity for the CCK-A receptor. nih.govscispace.com It belongs to a class of 4-benzamido-N,N-dialkyl-glutaramic acid derivatives. scispace.com The search for compounds with even better pharmacological profiles is an ongoing endeavor. researchgate.net

Future development could focus on several key areas:

Enhanced Selectivity: While lorglumide is highly selective for CCK-A over CCK-B receptors, developing analogues with even greater specificity could help to eliminate any potential off-target effects and provide cleaner pharmacological probes. caymanchem.com

Improved Pharmacokinetics: Creating derivatives with optimized absorption, distribution, metabolism, and excretion (ADME) profiles could lead to compounds more suitable for chronic therapeutic use. This includes developing orally bioavailable compounds with predictable half-lives. researchgate.net

Targeted Delivery: Designing analogues that can be targeted to specific tissues (e.g., the pancreas, specific brain regions) could maximize therapeutic efficacy while minimizing systemic exposure.

Peptidomimetic and Non-Peptide Scaffolds: Moving beyond the original glutamic acid-based structure, exploration of diverse chemical scaffolds, including both peptidomimetic and other non-peptide structures, could yield novel antagonists with unique properties. researchgate.net The discovery of asperlicin, a non-peptidal natural compound, previously spurred the development of benzodiazepine-based antagonists like devazepide (B1670321), demonstrating the value of exploring new structural classes. researchgate.net

Potential for Repurposing in Novel Disease States and Therapeutic Combinations

Drug repurposing offers a cost-effective and accelerated path to new therapies. This compound has been identified as a candidate for repurposing in several distinct therapeutic areas.

Alzheimer's Disease: A computational drug repurposing study, using genetic and transcriptomic data, identified lorglumide as one of eight potential candidate drugs for Alzheimer's disease (AD). nih.govresearchgate.net Although it was not prioritized for further investigation in that specific study due to concerns about potential adverse effects or lack of a multi-pronged mechanism, the initial finding suggests that the CCK pathway may be a relevant, yet underexplored, target in neurodegeneration. nih.gov Further preclinical validation is needed to assess this potential.

Antibacterial Applications: In a screening for compounds effective against Helicobacter pylori, lorglumide was found to inhibit the DNA binding activity of the essential response regulator ArsR and exhibit bactericidal effects against antibiotic-resistant strains. mdpi.com While its activity was lower than other identified compounds, this discovery points to a completely novel application for lorglumide and its derivatives as potential antimicrobial agents or as part of a combination therapy to combat antibiotic resistance. mdpi.com

Microbiome Protection: A patent application describes the use of lorglumide in combination with macrolide antibiotics (e.g., erythromycin). google.com The invention is based on the concept that lorglumide could act as an "antibiotic antidote" for commensal gut bacteria, preventing the dysbiosis often caused by broad-spectrum antibiotics while allowing the antibiotic to maintain its effect on pathogenic bacteria. google.com This represents an innovative strategy to mitigate the side effects of antibiotic therapy.

Refinement of Methodologies for Enhanced Precision and Predictive Power in Research

To fully exploit the potential of lorglumide and its future analogues, refining research methodologies is essential.

Systems Biology and 'Omics' Approaches: Moving from single-pathway studies to a broader systems biology approach is critical. The use of high-throughput technologies like cDNA microarrays, proteomics, and metabolomics can provide a more holistic view of the biological response to CCK-A receptor antagonism. ntnu.no This can help identify novel downstream targets and understand the complex network interactions that mediate lorglumide's effects.

Advanced In Silico and In Vitro Models: Computational approaches, including molecular dynamics simulations and virtual screening, are increasingly valuable in drug discovery. acs.org These methods can predict the binding affinity of new analogues, identify potential off-target interactions, and guide the rational design of more potent and selective compounds. Refining these models with more accurate structural data for CCK receptors will enhance their predictive power.

Standardized and Rigorous Preclinical Assessment: The use of a "Weight of Evidence" (WoE) approach, as advocated in fields like carcinogenicity testing, could be adapted for assessing the therapeutic potential and risks of lorglumide derivatives. nih.gov This involves systematically integrating data from various sources, including in silico predictions, in vitro assays, standard toxicology studies, and specialized mechanistic studies, to build a comprehensive profile of a compound before it moves into clinical trials. nih.gov This structured approach can improve the translation of preclinical findings.

Improved Experimental Design in Animal Models: Given the complexity of systems involving CCK, such as appetite control and inflammation, there is a need for more standardized and robust experimental designs. nih.govmdpi.com This includes using appropriate animal models that better mimic human disease, ensuring adequate sample sizes, and transparently reporting all methodological details to improve reproducibility and allow for future meta-analyses. mdpi.com

Q & A

How does Lorglumide sodium function as a selective cholecystokinin (CCK) receptor antagonist in experimental models?

Lorglumide acts as a competitive antagonist at CCKA receptors, as demonstrated by its ability to shift concentration-response curves of CCK analogues (e.g., caerulein) to the right without altering maximal responses. Schild plot analysis in isolated pancreatic segments revealed a pA2 value of 7.31 ± 0.45, confirming competitive binding . In vivo, Lorglumide (5–10 mg/kg) selectively inhibits caerulein-induced pancreatic secretion but does not affect bombesin-mediated responses, highlighting its specificity for CCK receptors .

What experimental designs are optimal for assessing Lorglumide’s receptor selectivity between CCKA and CCKB subtypes?

Use dual agonist-antagonist assays with CCKA-specific agonists (e.g., caerulein) and CCKB/gastrin receptor agonists (e.g., pentagastrin). Combined dose-ratio analysis with syntopic antagonists like devazepide (CCKA) can clarify receptor interactions. For example, guinea pig gallbladder assays confirmed Lorglumide’s affinity for CCKA (pKB = 7.59) and absence of CCKB activity, validated via pentagastrin’s negligible potency compared to CCK-8 .

How can researchers resolve discrepancies in Lorglumide’s efficacy across in vitro vs. in vivo models?

Discrepancies often arise from differences in receptor density, pharmacokinetics, or tissue-specific factors. For instance, Lorglumide’s in vitro potency in pancreatic segments may not fully translate to in vivo models due to bioavailability limitations. Validate findings using complementary methods: measure amylase release in isolated tissues and confirm with cannulation-based secretion assays in anesthetized rats .

What methodological approaches confirm the competitive antagonism of Lorglumide?

  • Schild Analysis : Linear Schild plots with slopes near unity (e.g., slope = 1.05 in guinea pig gallbladder assays) confirm competitive antagonism .
  • Displacement Assays : Radioligand binding studies using <sup>3</sup>H-CCK-8 show dose-dependent displacement by Lorglumide, with IC50 values consistent with competitive inhibition .

How should chronic studies evaluate Lorglumide’s impact on pancreatic growth parameters?

Administer Lorglumide (e.g., 10 mg/kg) alongside CCK analogues for 5 days. Measure pancreatic weight, total protein/DNA content, and enzyme levels (trypsin, amylase). Lorglumide reduces caerulein-induced hypertrophy by 40–60% but has no effect on bombesin-mediated growth, underscoring its CCK-specific action .

What are standardized in vivo models for testing Lorglumide’s anti-secretory effects?

Use anesthetized rats with common bile duct cannulation. Stimulate secretion via caerulein (1–100 nM IV) and measure amylase output. Lorglumide (5 mg/kg IV) reduces secretion by 70–80%, while bombesin responses remain unaffected, ensuring model validity .

How does combined dose-ratio analysis clarify interactions between Lorglumide and other CCK antagonists?

This method distinguishes syntopic (shared binding site) vs. allotopic (distinct sites) interactions. For example, Lorglumide and devazepide exhibit additive effects in guinea pig gallbladder assays (log dose-ratio = 3.4), confirming syntopic CCKA antagonism. In contrast, allotopic models would show multiplicative shifts .

Why does Lorglumide fail to inhibit bombesin-induced responses despite structural similarities to CCK?

Bombesin activates gastrin-releasing peptide (GRP) receptors, not CCK receptors. Lorglumide’s selectivity for CCKA is evident in its inability to alter bombesin’s concentration-response curves, even at high doses (10 mg/kg) .

What techniques validate Lorglumide’s specificity in receptor binding assays?

  • Radioligand Displacement : Use <sup>3</sup>H-devazepide (CCKA-specific) to measure Lorglumide’s IC50 (e.g., 7.59 pKB in gallbladder assays) .
  • Autoradiography : Map CCKA receptor distribution in pancreatic tissue before/after Lorglumide treatment to confirm target engagement .

How should pharmacokinetic parameters be integrated into Lorglumide experimental designs?

Consider bioavailability (e.g., IV vs. oral administration) and half-life. For acute studies, IV dosing (5–10 mg/kg) ensures rapid receptor saturation. In chronic models, adjust dosing frequency based on plasma clearance rates, measured via HPLC or mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.